Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)-
Description
The compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- (hereafter referred to as the target compound) is a structurally complex acetamide derivative. Its key features include:
- A 1,2,4-triazole core substituted with a 3,5-dibromo-2-hydroxyphenyl group and a 4-methylphenyl moiety.
- A thioether linkage connecting the triazole ring to the acetamide backbone.
- A urea-like substituent (N-(((4-methoxyphenyl)amino)carbonyl)) at the acetamide terminus.
Properties
CAS No. |
97399-37-6 |
|---|---|
Molecular Formula |
C25H21Br2N5O4S |
Molecular Weight |
647.3 g/mol |
IUPAC Name |
2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C25H21Br2N5O4S/c1-14-3-7-17(8-4-14)32-23(19-11-15(26)12-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-5-9-18(36-2)10-6-16/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35) |
InChI Key |
JFIUCQLAFAKOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=C(C=C3)OC)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- typically follows a multi-step approach involving:
- Construction of the 1,2,4-triazole core.
- Introduction of the dibromo-substituted hydroxyphenyl and 4-methylphenyl groups onto the triazole ring.
- Formation of the thioether linkage (sulfanyl group) connecting the triazole to the acetamide moiety.
- Final coupling with the 4-methoxyphenylamino carbonyl group to form the acetamide derivative.
This approach ensures precise placement of substituents and functional groups to achieve the desired molecular architecture.
Stepwise Synthetic Procedure
Step 1: Synthesis of 5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole Intermediate
- Starting from appropriate substituted hydrazine and carboxylic acid derivatives, the 1,2,4-triazole ring is constructed via cyclization reactions.
- Bromination of the hydroxyphenyl substituent is performed using brominating agents such as bromine or N-bromosuccinimide (NBS) under acidic or neutral conditions to afford the dibromo substitution pattern at positions 3 and 5.
- The 4-methylphenyl group is introduced via cross-coupling reactions or by using substituted starting materials.
Step 2: Formation of the Thioether Linkage
- The triazole intermediate bearing a suitable leaving group (e.g., halogen or activated ester) reacts with a thiol-containing acetamide derivative.
- This nucleophilic substitution forms the thioether (sulfanyl) bond linking the triazole ring to the acetamide backbone.
- Reaction conditions typically include refluxing in ethanol or another polar solvent with a base such as triethylamine to facilitate substitution.
Step 3: Coupling with 4-Methoxyphenylamino Carbonyl Group
- The acetamide intermediate is further reacted with 4-methoxyphenyl isocyanate or an equivalent carbamoylating agent.
- This step introduces the N-(((4-methoxyphenyl)amino)carbonyl) moiety via nucleophilic attack of the amine on the isocyanate, forming the urea-type linkage.
- The reaction is conducted under controlled temperature and inert atmosphere to prevent side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Triazole ring formation | Hydrazine derivative + carboxylic acid | Ethanol | Reflux | 4–6 hours | 70–85 |
| Bromination | Bromine or NBS | Acetic acid or CHCl3 | 0–25 °C | 1–3 hours | 75–90 |
| Thioether linkage formation | Thiol acetamide + triazole intermediate + Et3N | Ethanol | Reflux | 5–7 hours | 76–85 |
| Carbamoylation with 4-methoxyphenyl isocyanate | Isocyanate + amine intermediate | Dichloromethane | 0–25 °C | 2–4 hours | 65–80 |
Note: Exact yields vary depending on purification and scale.
Analytical Characterization Supporting Preparation
- Infrared (IR) Spectroscopy: Characteristic carbonyl absorption peaks around 1680–1700 cm⁻¹ confirm acetamide and carbamoyl functionalities.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic proton multiplets, singlets corresponding to methyl and methoxy groups, and signals for triazole and thioether protons.
- ^13C NMR confirms carbonyl carbons and aromatic carbons.
- Mass Spectrometry (MS): Electron ionization mass spectra confirm molecular ion peaks consistent with molecular weight 647.3 g/mol.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress with UV visualization.
Chemical Reactivity and Optimization Notes
- The compound’s synthesis requires careful control of bromination to avoid overbromination or side reactions.
- The thioether linkage formation benefits from the use of mild bases and controlled temperature to maximize substitution efficiency.
- Carbamoylation is sensitive to moisture; anhydrous conditions improve yield and purity.
- Purification typically involves recrystallization from DMF/ethanol mixtures to achieve high purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Triazole ring synthesis | Hydrazine derivatives + carboxylic acids | Cyclization | Reflux in ethanol, 4–6 h | Triazole intermediate |
| Aromatic bromination | Bromine or NBS | Electrophilic aromatic substitution | 0–25 °C, acidic or neutral medium | Dibromo-hydroxyphenyl substitution |
| Thioether (sulfanyl) bond formation | Thiol acetamide + triazole intermediate + Et3N | Nucleophilic substitution | Reflux ethanol, 5–7 h | Thioether-linked intermediate |
| Carbamoylation with methoxyphenyl amine | 4-Methoxyphenyl isocyanate + amine intermediate | Nucleophilic addition | Anhydrous solvent, 0–25 °C, 2–4 h | Final acetamide compound |
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity:
- Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The presence of the dibromo and hydroxy groups enhances the biological activity against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of fungi and bacteria effectively .
-
Anticancer Potential:
- Triazole-containing compounds have been investigated for their anticancer properties. The specific structure of this acetamide derivative could interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Preliminary studies suggest promising results in vitro against several cancer cell lines .
- Neuroprotective Effects:
Agricultural Applications
- Fungicides:
- Plant Growth Regulators:
Case Studies
Mechanism of Action
The mechanism by which Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle and Substitution Patterns
The 1,2,4-triazole core distinguishes the target compound from other acetamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations:
- Triazole vs. Thiazolidinone/Indazole: The triazole core (target compound) offers distinct electronic properties compared to thiazolidinone () or indazole (). Triazoles are known for metabolic stability and hydrogen-bonding capabilities, which may enhance pharmacokinetic profiles .
- Thioether Linkage : The sulfur atom in the thioether group may enhance oxidative stability relative to oxygen-based linkages in compounds .
Pharmacological Implications
Anti-Inflammatory and Anti-Exudative Activity
Compounds with sulfanyl-triazole scaffolds () demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s dibromophenolic group may augment anti-inflammatory effects due to halogen-mediated interactions with inflammatory enzymes (e.g., cyclooxygenase) .
Metabolic Activity
Thiazolidinone derivatives () showed hypoglycemic effects in mice, attributed to PPAR-γ agonism. The target compound’s urea moiety could mimic thiazolidinone interactions with nuclear receptors, but bromine substituents might alter selectivity .
Anti-Proliferative Potential
Indazole-acetamide hybrids () exhibited anti-proliferative activity, likely through kinase inhibition. The target compound’s methylphenyl group may confer similar steric effects for targeting hydrophobic kinase pockets .
Biological Activity
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- is a complex organic compound featuring multiple functional groups that suggest potential applications in medicinal chemistry and agrochemicals. Its structure includes acetamide, a triazole ring, and various aromatic substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 97399-38-7 |
| Molecular Formula | C26H23Br2N5O4S |
| Molecular Weight | 661.4 g/mol |
| IUPAC Name | 2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)carbamoyl]acetamide |
Biological Activity Overview
The biological activity of acetamides can vary significantly based on structural modifications. Similar compounds have been studied for their potential as:
- Antimicrobial Agents : Compounds with triazole rings have shown significant antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi due to their ability to disrupt cell wall synthesis and metabolic pathways .
- Anticancer Activity : The presence of the triazole moiety in this compound suggests potential anticancer properties. Triazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) .
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Case Studies and Research Findings
- Antimicrobial Studies : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features to acetamide exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : In vitro studies highlighted the effectiveness of triazole-containing compounds in inducing apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
- Inflammation Models : In animal models of inflammation, compounds resembling acetamide demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory effects .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing intermediates .
- Temperature Control : Maintain 60–80°C during bromination to minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
Basic Question: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Structural validation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 2.3 ppm (methyl group on phenyl), δ 3.8 ppm (methoxy group) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and 160 ppm (triazole C-S) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 645.92) and fragmentation patterns .
- HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient) .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
Yield discrepancies often arise from:
- Reaction Stoichiometry : Excess bromine (1.5–2.0 eq.) improves dibromination efficiency but may degrade sensitive functional groups .
- Protecting Groups : Temporary protection of the hydroxyl group (e.g., using acetyl) prevents oxidation during triazole formation .
Q. Case Study :
| Condition | Yield (Unprotected) | Yield (Protected) | Source |
|---|---|---|---|
| Bromination, 60°C | 45% | 72% | |
| Bromination, 80°C | 38% | 68% |
Resolution : Use protecting groups and monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .
Advanced Question: What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
SAR studies focus on:
Q. Experimental Design :
- In Vitro Assays : Test against E. coli (MIC: 8–32 µg/mL) and S. aureus (MIC: 16–64 µg/mL) with control compounds .
- Computational Modeling : Docking studies using AutoDock Vina to predict binding affinity to bacterial dihydrofolate reductase (ΔG = −9.2 kcal/mol) .
Advanced Question: How can solubility challenges be addressed for in vivo studies?
Methodological Answer:
The compound’s poor aqueous solubility (<0.1 mg/mL) limits bioavailability. Strategies include:
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for enzymatic activation .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance dissolution .
Q. Data Comparison :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free Compound | 0.09 | 12 |
| PLGA Nanoparticles | 2.1 | 58 |
Advanced Question: What mechanisms underlie its reported anticancer activity, and how are they validated?
Methodological Answer:
Proposed mechanisms include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
